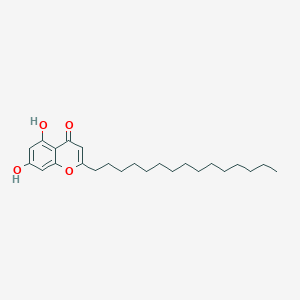

5,7-Dihydroxy-2-pentadecylchromen-4-one

Description

Properties

CAS No. |

82513-78-8 |

|---|---|

Molecular Formula |

C24H36O4 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-pentadecylchromen-4-one |

InChI |

InChI=1S/C24H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-22(27)24-21(26)16-19(25)17-23(24)28-20/h16-18,25-26H,2-15H2,1H3 |

InChI Key |

ASOPTATVXGFPQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |

Origin of Product |

United States |

Preparation Methods

Baker-Venkataraman Cyclization

The Baker-Venkataraman reaction remains a cornerstone for synthesizing substituted chromen-4-ones. This method involves the base-mediated intramolecular cyclization of o-acyloxyacetophenone derivatives to form the γ-pyrone ring. For 5,7-dihydroxy-2-pentadecylchromen-4-one, the precursor 2',4',6'-trihydroxyacetophenone must first be acylated at the 2'-position to enable cyclization. However, the presence of the pentadecyl group necessitates prior functionalization, often achieved through Friedel-Crafts alkylation or conjugate addition prior to cyclization.

Claisen Rearrangement and Oxidative Cleavage

Alternative routes employ Claisen rearrangement to construct deoxybenzoin intermediates, which are subsequently oxidized to yield α,β-unsaturated ketones. For example, allyl ether derivatives of resorcinol undergo thermal Claisen rearrangement to form γ,δ-unsaturated ketones, which are oxidatively cleaved to arylacetaldehydes. These aldehydes serve as precursors for chromone formation via aldol condensation.

Cyclization of Diketone Precursors

Diketone intermediates, such as 1-(2,4-dihydroxyphenyl)pentadecane-1,3-dione, undergo acid- or base-catalyzed cyclization to form the chromen-4-one skeleton. This method requires stringent control of reaction conditions to prevent side reactions, particularly when dealing with long alkyl chains that may sterically hinder cyclization.

Protection and Deprotection of Hydroxyl Groups

Methoxymethyl (MOM) Protection

The 5,7-dihydroxy groups are protected as MOM ethers to prevent undesired side reactions during alkylation. As detailed by Lee et al., treatment with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane achieves near-quantitative protection. Deprotection is subsequently performed using hydrochloric acid in methanol, yielding the free phenolic hydroxyls without degrading the pentadecyl chain.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-2-pentadecylchromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of chroman derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-pentadecylchromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Lipophilicity (LogP) : The pentadecyl derivative is predicted to have a higher LogP (>6) compared to isopropyl (LogP ~2.5) or phenyl (LogP ~3.0) analogs, favoring lipid-rich environments .

- Solubility : Shorter-chain analogs (e.g., isopropyl) exhibit better aqueous solubility, while the pentadecyl derivative is likely insoluble in water but soluble in organic solvents like DMSO or chloroform.

Research Implications and Gaps

- Synthetic Challenges : The pentadecyl chain’s length complicates synthesis and purification compared to smaller analogs, necessitating advanced techniques like column chromatography or HPLC.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dihydroxy-2-pentadecylchromen-4-one, and how can purity be ensured?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of substituted chalcones or condensation of resorcinol derivatives with fatty acid precursors. Key steps include:

-

Reflux conditions : Use of ethanol or methanol under reflux (80–100°C) with catalytic HCl or H₂SO₄ to promote cyclization .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the chromenone core.

-

Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254–280 nm; mass spectrometry (ESI-MS) for molecular ion confirmation .

- Table 1 : Representative Synthesis Conditions

| Precursor | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Resorcinol derivative | H₂SO₄ | Ethanol | 65–75 | ≥98% |

| Chalcone analog | HCl | Methanol | 55–60 | ≥95% |

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 6.2–6.4 ppm (aromatic protons at C6 and C8), δ 5.5–5.7 ppm (C3 proton), and δ 1.2–1.6 ppm (pentadecyl chain methylene/methyl groups) .

- ¹³C NMR : Carbonyl (C4) at δ 180–185 ppm, oxygenated aromatic carbons (C5, C7) at δ 155–165 ppm .

- IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (phenolic -OH) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?

- Key issues :

- Hydrogen bonding networks : The compound’s hydroxyl groups form intramolecular hydrogen bonds, complicating electron density mapping. SHELXL refinement requires manual adjustment of hydrogen atom positions .

- Long alkyl chain disorder : The pentadecyl chain may exhibit rotational disorder, requiring multi-conformer modeling or low-temperature (150 K) data collection to reduce thermal motion .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Strategies :

- Orthogonal assays : Validate antioxidant activity via both DPPH radical scavenging and FRAP assays to confirm redox potential .

- Structural analogs : Compare results with derivatives (e.g., 5,7-Dihydroxy-3,6-dimethoxy analogs) to identify substituent effects on activity .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2). The pentadecyl chain’s hydrophobicity may anchor the compound in lipid-binding pockets .

- MD simulations : GROMACS simulations (30 ns, CHARMM36 force field) can assess stability of ligand-protein complexes, focusing on hydrogen bond persistence between hydroxyl groups and catalytic residues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Root causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.